7beta-Hydroxycholesterol

Catalog No.
S595433
CAS No.
566-27-8
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7beta-Hydroxycholesterol

CAS Number

566-27-8

Product Name

7beta-Hydroxycholesterol

IUPAC Name

(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

OYXZMSRRJOYLLO-KGZHIOMZSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Synonyms

7 alpha-hydroxycholesterol, 7 beta-hydroxycholesterol, 7alpha-hydroxycholesterol, 7beta-hydroxycholesterol, cholest-5-en-3 beta,7 alpha-diol, cholest-5-en-3 beta,7 alpha-diol, (3beta)-isomer, cholest-5-en-3 beta,7 alpha-diol, (3beta,7alpha)-isomer, 14C-labeled, cholest-5-en-3 beta,7 alpha-diol, (3beta,7beta)-isomer, cholest-5-en-3beta,7beta-diol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

Potential Biomarker for Lung Cancer Risk:

Studies suggest a possible link between elevated levels of 7β-OHC in plasma and an increased risk of lung cancer, even independent of smoking habits. Researchers have observed a correlation between 7β-OHC levels and lung cancer in specific populations. However, further investigation is needed to establish a causal relationship and understand the underlying biological mechanisms. )

Investigation in Cellular Processes:

Research explores the potential role of 7β-OHC in various cellular processes, including:

  • Inflammation: Studies suggest 7β-OHC might influence inflammatory responses in certain cell types, potentially contributing to the development of atherosclerosis. )
  • Muscle function: Research suggests 7β-OHC might play a role in muscle breakdown (sarcopenia) through its potential cytotoxic effects on muscle cells. )
  • Cancer cell death: Studies have explored the potential anti-cancer properties of 7β-OHC, observing its ability to induce cell death in specific cancer cell lines. )

7beta-Hydroxycholesterol is a significant oxysterol, a product of cholesterol oxidation, characterized by the presence of a hydroxyl group at the C7 position of the cholesterol molecule. Its systematic name is 5-Cholestene-3β,7β-diol, and it has a chemical formula of C27H46O2 with a CAS number of 566-27-8. This compound plays a crucial role in various biological processes and is implicated in several pathological conditions due to its cytotoxic properties and ability to induce oxidative stress .

7beta-Hydroxycholesterol is primarily produced through the enzymatic oxidation of cholesterol, often facilitated by enzymes such as cholesterol oxidase. It can also be generated via auto-oxidation processes. This compound can undergo further transformations, including conversion to 7-ketocholesterol through oxidation, which involves the removal of hydrogen from the hydroxyl group . Additionally, 7beta-hydroxycholesterol can participate in various biochemical pathways affecting cell signaling and metabolism.

7beta-Hydroxycholesterol exhibits significant biological activity, primarily as an inducer of oxidative stress. It has been shown to disrupt cellular homeostasis, leading to mitochondrial dysfunction, inflammation, and cell death through mechanisms such as apoptosis and autophagy (termed oxiapoptophagy) . Elevated levels of this compound are associated with various diseases, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions . Moreover, it alters lysosomal function and enhances oxidative stress in various cell types, including Caco-2 cells and glioblastoma cells .

The synthesis of 7beta-hydroxycholesterol can be achieved through several methods:

  • Enzymatic Oxidation: Utilizing specific enzymes like cholesterol oxidase to facilitate the hydroxylation at the C7 position.
  • Auto-Oxidation: Allowing cholesterol to undergo spontaneous oxidation under certain conditions can yield 7beta-hydroxycholesterol.
  • Chemical Synthesis: Laboratory methods may involve multi-step synthetic routes starting from cholesterol or other sterols.

These methods are essential for producing 7beta-hydroxycholesterol for research and potential therapeutic applications .

7beta-Hydroxycholesterol has several applications in biomedical research and potential therapeutic contexts:

  • Biomarker: It serves as a biomarker for oxidative stress and cellular damage in various diseases.
  • Research Tool: Used in studies investigating the mechanisms of cell death and oxidative stress in different cell types.
  • Therapeutic Target: Potential target for developing drugs aimed at mitigating oxidative stress-related diseases .

Interaction studies involving 7beta-hydroxycholesterol have revealed its capacity to interact with various cellular components and pathways:

  • Cell Signaling Pathways: It influences several signaling pathways related to inflammation and apoptosis.
  • Antioxidant Compounds: Research indicates that certain natural compounds can attenuate the cytotoxic effects of 7beta-hydroxycholesterol, suggesting potential therapeutic strategies against its harmful effects .
  • Functionalized Nanoparticles: Emerging studies explore using nanoparticles to deliver antioxidants or other protective agents against the cytotoxicity induced by this oxysterol .

Several compounds are structurally or functionally similar to 7beta-hydroxycholesterol. Below is a comparison highlighting their uniqueness:

CompoundStructure/FunctionalityUnique Features
7alpha-HydroxycholesterolHydroxyl group at C7 position (alpha configuration)Different stereochemistry affects biological activity
7-KetocholesterolKetone group at C7 positionMore potent cytotoxic effects compared to hydroxyl derivatives
25-HydroxycholesterolHydroxyl group at C25 positionInvolved in vitamin D metabolism
CholestanolHydroxyl group at C3 positionLess reactive than oxysterols; used as a standard

These compounds share common pathways in cholesterol metabolism but differ significantly in their biological activities and implications in health and disease .

Physical Description

Solid

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

UNII

N9616291J4

Other CAS

566-27-8

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

Explore Compound Types